![molecular formula C16H24N2O2 B3049020 1-Cyclohexyl-3-(1-hydroxy-3-phenylpropan-2-yl)urea CAS No. 19071-55-7](/img/structure/B3049020.png)
1-Cyclohexyl-3-(1-hydroxy-3-phenylpropan-2-yl)urea
Overview
Description
1-Cyclohexyl-3-(1-hydroxy-3-phenylpropan-2-yl)urea is a chemical compound that is widely used in scientific research. It is a potent inhibitor of a specific enzyme, which makes it useful in various biochemical and physiological studies.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-(1-hydroxy-3-phenylpropan-2-yl)urea involves the binding of the compound to the ATP-binding site of PKC. This binding inhibits the activity of PKC, leading to various cellular effects such as decreased cell proliferation, increased apoptosis, and altered gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-Cyclohexyl-3-(1-hydroxy-3-phenylpropan-2-yl)urea depend on the specific cellular process being studied. In general, inhibition of PKC activity by this compound has been shown to have various effects such as decreased cell proliferation, increased apoptosis, altered gene expression, and decreased inflammation.
Advantages and Limitations for Lab Experiments
The advantages of using 1-Cyclohexyl-3-(1-hydroxy-3-phenylpropan-2-yl)urea in lab experiments include its high potency and specificity for PKC inhibition, making it useful in studying the role of PKC in various cellular processes. However, its use has some limitations, such as its potential toxicity and the need for careful control of experimental conditions to avoid nonspecific effects.
Future Directions
There are several future directions for research on 1-Cyclohexyl-3-(1-hydroxy-3-phenylpropan-2-yl)urea. One direction is to study its effects on specific diseases such as cancer, diabetes, and cardiovascular diseases. Another direction is to develop more potent and specific inhibitors of PKC activity. Additionally, the use of this compound in combination with other drugs or therapies could be explored to enhance its therapeutic potential. Finally, the development of new methods for the synthesis and purification of this compound could improve its availability for scientific research.
Scientific Research Applications
1-Cyclohexyl-3-(1-hydroxy-3-phenylpropan-2-yl)urea is widely used in scientific research as an inhibitor of a specific enzyme called protein kinase C (PKC). PKC is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. Inhibition of PKC activity by this compound has been shown to have various effects on cellular processes, making it useful in studying the role of PKC in various diseases such as cancer, diabetes, and cardiovascular diseases.
properties
IUPAC Name |
1-cyclohexyl-3-(1-hydroxy-3-phenylpropan-2-yl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c19-12-15(11-13-7-3-1-4-8-13)18-16(20)17-14-9-5-2-6-10-14/h1,3-4,7-8,14-15,19H,2,5-6,9-12H2,(H2,17,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFUGKLBVROWYBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC(CC2=CC=CC=C2)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80940637 | |
Record name | N'-Cyclohexyl-N-(1-hydroxy-3-phenylpropan-2-yl)carbamimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80940637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-3-(1-hydroxy-3-phenylpropan-2-yl)urea | |
CAS RN |
19071-55-7 | |
Record name | Urea, 1-cyclohexyl-3-(alpha-(hydroxymethyl)phenethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019071557 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N'-Cyclohexyl-N-(1-hydroxy-3-phenylpropan-2-yl)carbamimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80940637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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